2'-Dehydropipecuronium
Description
Properties
IUPAC Name |
[(2S,3S,5S,10S,13S,17R)-17-acetyloxy-16-(4,4-dimethyl-2,3-dihydropyrazin-4-ium-1-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h13,17,26-33H,9-12,14-16,18-23H2,1-8H3;2*1H/q+2;;/p-2/t26-,27?,28?,29?,30?,31-,32-,33-,34-,35-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFVBPSRBTWAIZ-ASRDMXTLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](C=C6)(C)C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CCC3C([C@]2(C[C@@H]1N4CC[N+](CC4)(C)C)C)CC[C@]5(C3CC([C@@H]5OC(=O)C)N6CC[N+](C=C6)(C)C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60Br2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923316 | |
| Record name | 3,17-Bis(acetyloxy)-16-(4,4-dimethyl-3,4-dihydropyrazin-4-ium-1(2H)-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)androstane dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120301-02-2 | |
| Record name | 2'-Dehydropipecuronium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120301022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,17-Bis(acetyloxy)-16-(4,4-dimethyl-3,4-dihydropyrazin-4-ium-1(2H)-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)androstane dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 2 Dehydropipecuronium
Strategies for Chemical Synthesis
2'-Dehydropipecuronium is primarily known as an impurity that can form during the synthesis of its parent compound, pipecuronium (B1199686) bromide. chemicalbook.comsynzeal.comchemicalbook.comcleanchemlab.com Its synthesis is therefore intricately linked to the manufacturing process of pipecuronium. The formation of the 2'-dehydro analogue likely arises from a side reaction involving the piperazine (B1678402) ring system attached to the steroid backbone.
The synthesis of pipecuronium bromide, a bisquaternary aminosteroidal neuromuscular blocking agent, involves a multi-step process starting from an androstane (B1237026) steroid precursor. nih.govgoogle.comjapsonline.com A key step in the synthesis is the introduction of the piperazine moieties at the 2 and 16 positions of the steroid nucleus, followed by quaternization.
A general synthetic scheme for pipecuronium bromide involves the following key transformations:
Epoxidation of the steroid nucleus: An appropriate androstane derivative is treated with an oxidizing agent to form an epoxide, typically at the 2α, 3α position.
Ring-opening with N-methylpiperazine: The epoxide is then opened by nucleophilic attack of N-methylpiperazine. This reaction introduces the first piperazine ring. A similar reaction is performed to introduce the second piperazine ring at the 16β position.
Acetylation: The hydroxyl groups at the 3α and 17β positions are acetylated.
Quaternization: The final step is the quaternization of the tertiary nitrogen atoms of the piperazine rings with methyl bromide to yield pipecuronium bromide.
The formation of 2'-Dehydropipecuronium can occur if there is an elimination reaction involving one of the piperazine rings, leading to the formation of a double bond within the piperazine ring, specifically a tetrahydropyrazinium moiety. cleanchemlab.com This could potentially be facilitated by the reaction conditions, such as the presence of a base or elevated temperatures during the synthesis or purification steps.
The table below outlines the key intermediates in the synthesis of pipecuronium bromide, the potential point of formation for 2'-Dehydropipecuronium.
| Intermediate | Chemical Name | Role in Synthesis |
| Androstane Precursor | e.g., 5α-Androstan-17-one | Starting material for the steroid backbone. |
| Epoxyandrostane | e.g., 2α,3α-Epoxy-5α-androstan-17-one | Intermediate for the introduction of the first piperazine ring. |
| Aminated Androstane | 2β-(4-methyl-1-piperazinyl)-5α-androstane-3α,17β-diol | Product of the epoxide ring-opening. |
| Di-aminated Androstane | 2β,16β-bis(4-methyl-1-piperazinyl)-5α-androstane-3α,17β-diol | Precursor before acetylation and quaternization. |
| Pipecuronium Bromide | 2β,16β-bis(4,4-dimethyl-1-piperazin-1-ium-yl)-5α-androstane-3α,17β-diol diacetate dibromide | Final product. |
| 2'-Dehydropipecuronium | 4-((2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3,17-diacetoxy-2-(4,4-dimethylpiperazin-1-ium-1-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-16-yl)-1,1-dimethyl-1,2,3,4-tetrahydropyrazin-1-ium bromide | Potential impurity formed during synthesis. cleanchemlab.com |
Approaches to Analog Design and Generation of Novel Analogues
The design of novel analogues in the aminosteroidal class of neuromuscular blocking agents, including potential derivatives of 2'-Dehydropipecuronium, is guided by established structure-activity relationships (SAR). researchgate.netnih.gov The primary goal is to optimize the pharmacological profile, including onset of action, duration of action, and side-effect profile. nih.gov
Key strategies in the design of novel analogues include:
Modification of the Quaternary Groups: The nature of the quaternary ammonium (B1175870) groups is crucial for the interaction with the nicotinic acetylcholine (B1216132) receptor. Altering the substituents on the nitrogen atoms can influence potency and selectivity. For instance, replacing the methyl groups with other alkyl groups can affect the binding affinity. oup.com
Modification of the Acyl Groups: The ester groups at the 3 and 17 positions are important for the pharmacokinetic properties of these compounds. oup.com Analogues with different ester groups can exhibit altered rates of hydrolysis by plasma esterases, leading to variations in the duration of action. For example, the development of rocuronium (B1662866) from vecuronium (B1682833) involved modification of the acyl group to achieve a faster onset of action. nih.gov
Varying the Inter-onium Distance: The distance between the two quaternary nitrogen atoms is a critical determinant of neuromuscular blocking potency. The optimal distance is thought to correspond to the distance between the anionic sites on the nicotinic acetylcholine receptor. acs.org Synthetic strategies can be employed to synthesize analogues with varying lengths of the spacer between the two cationic heads.
The table below summarizes some of the key structural modifications and their potential impact on the pharmacological properties of aminosteroidal neuromuscular blocking agents.
| Structural Modification | Target Property | Rationale |
| Variation of N-substituents | Potency, Selectivity | Modulates binding affinity to the nicotinic acetylcholine receptor. |
| Introduction of unsaturation | Conformation, Flexibility | Alters the three-dimensional shape of the molecule, potentially affecting receptor fit. |
| Modification of ester groups | Duration of Action | Influences the rate of metabolic inactivation by esterases. |
| Alteration of inter-onium distance | Potency | Optimizes the interaction with the two binding sites on the receptor. |
Mechanistic Investigations of 2 Dehydropipecuronium Action
Studies on Neuromuscular Transmission Blockade
There are no research articles, in vitro studies, or in vivo data that describe the effects of 2'-Dehydropipecuronium on the neuromuscular junction. The process of neuromuscular transmission, which involves the release of acetylcholine (B1216132) from the motor neuron and its binding to nicotinic receptors on the muscle fiber, is the primary target for neuromuscular blocking drugs. wikipedia.orgdrugs.comnih.gov However, whether 2'-Dehydropipecuronium interacts with this process, and to what extent, remains uninvestigated.
Elucidation of Competitive Antagonism Principles
The principles of competitive antagonism, where a molecule competes with an agonist for the same binding site on a receptor, are well-established in pharmacology. derangedphysiology.com Such interactions are typically characterized by a rightward shift in the agonist's dose-response curve without a change in the maximum response. However, no studies have been conducted to determine if 2'-Dehydropipecuronium acts as a competitive antagonist at the nicotinic acetylcholine receptor or any other receptor.
Exploration of Molecular Mechanisms beyond Primary Target Interactions
Scientific inquiry often extends to understanding a compound's broader molecular interactions beyond its primary therapeutic target. This can reveal off-target effects or novel therapeutic possibilities. nih.govnih.govnih.gov In the case of 2'-Dehydropipecuronium, there is a complete absence of research into its molecular pharmacology. No studies have explored its binding to other receptors, its effects on ion channels, or its influence on intracellular signaling pathways.
Receptor Binding and Kinetic Analysis of 2 Dehydropipecuronium
Structure Activity Relationship Sar of 2 Dehydropipecuronium and Its Analogues
Qualitative and Quantitative Structure-Activity Relationship (QSAR) Approaches
The study of how a molecule's chemical structure relates to its biological activity is fundamental in medicinal chemistry. optibrium.com For neuromuscular blocking agents like 2'-Dehydropipecuronium, both qualitative and quantitative SAR (QSAR) approaches are employed to decipher these relationships.
Qualitative SAR involves analyzing how specific structural features influence a compound's activity in a non-numerical manner. For aminosteroids, key qualitative observations revolve around the bisquaternary nature of the molecule, where two positively charged nitrogen atoms, separated by a rigid steroid nucleus, are crucial for binding to the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. longdom.org The distance between these quaternary heads is a critical determinant of potency.
Quantitative Structure-Activity Relationship (QSAR) takes this analysis a step further by developing mathematical models that correlate physicochemical properties of a series of compounds with their biological activities. nih.govresearchgate.net These models can predict the activity of novel analogues before they are synthesized, thus streamlining the drug discovery process. nih.govresearchgate.net For a QSAR study on 2'-Dehydropipecuronium and its analogues, a range of molecular descriptors would be calculated, including:
Lipophilicity (logP): This descriptor indicates how well a compound partitions between an oily and an aqueous phase, which can influence its absorption, distribution, and ability to reach the target receptor.
Electronic Properties: Parameters such as partial atomic charges and dipole moments describe the electronic distribution within the molecule, which is vital for receptor-ligand interactions.
Steric or Topological Descriptors: These describe the size, shape, and branching of the molecule, which must be complementary to the receptor's binding site.
A typical QSAR equation might take the form:
Biological Activity (e.g., log(1/EC50)) = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant
Impact of Structural Modifications on Receptor Binding and Pharmacological Activity
The introduction of a double bond at the 2'-position of the piperazino ring in pipecuronium (B1199686) to form 2'-Dehydropipecuronium represents a subtle yet potentially significant structural modification. The impact of this change on receptor binding and pharmacological activity can be inferred from the established SAR of aminosteroids.
The affinity of a ligand for its receptor is a key determinant of its potency. nih.gov This affinity is governed by the sum of intermolecular forces, including ionic interactions, hydrogen bonds, and van der Waals forces. The introduction of the double bond in the 2'-piperazino ring of 2'-Dehydropipecuronium would alter the local geometry and electronic distribution compared to pipecuronium. This could influence the "goodness of fit" within the nAChR binding pocket. nih.gov
Specifically, the 2'-dehydro modification would flatten the piperazino ring, potentially altering its orientation and interaction with amino acid residues in the receptor. This could either enhance or diminish the binding affinity. Furthermore, the change in electron density due to the double bond could affect hydrogen bonding capabilities and other electrostatic interactions.
The pharmacological activity of neuromuscular blockers is not solely dependent on receptor affinity but also on factors like the rate of association and dissociation from the receptor. While specific experimental data on the neuromuscular blocking activity of 2'-Dehydropipecuronium is scarce, it is plausible that the structural alteration could affect its onset and duration of action compared to pipecuronium.
To illustrate the effects of structural changes on activity in related compounds, consider the following data on pipecuronium and its well-studied analogue, pancuronium (B99182):
| Compound | Relative Potency | Key Structural Difference from Pipecuronium |
| Pipecuronium | ~1.2 | - |
| Pancuronium | 1 | Different quaternary ammonium (B1175870) groups |
This table is for illustrative purposes based on comparative data between pipecuronium and pancuronium and does not include 2'-Dehydropipecuronium due to lack of available data. nih.gov
Computational Approaches in SAR Elucidation
In the absence of extensive experimental data, computational methods offer a powerful lens through which to predict and analyze the SAR of compounds like 2'-Dehydropipecuronium. nih.gov These in silico techniques can provide insights into the molecular interactions that govern biological activity.
Molecular Docking is a primary computational tool used to predict the preferred binding orientation of a ligand to its receptor. longdom.org A docking study of 2'-Dehydropipecuronium with a model of the nAChR could reveal:
Binding Pose: The most likely three-dimensional arrangement of the ligand within the receptor's binding site.
Binding Affinity Score: An estimation of the strength of the interaction, which can be used to rank different analogues.
Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand.
By comparing the docking results of 2'-Dehydropipecuronium with those of pipecuronium, researchers could hypothesize how the 2'-dehydro modification affects receptor binding. For instance, the flattened piperazino ring might allow for a more favorable interaction with a specific hydrophobic pocket or, conversely, create steric clashes that reduce affinity.
Molecular Dynamics (MD) Simulations can further refine the understanding obtained from docking. MD simulations model the movement of atoms in the ligand-receptor complex over time, providing a more dynamic and realistic picture of the binding event. This can help to assess the stability of the predicted binding pose and identify subtle conformational changes in both the ligand and the receptor upon binding.
While specific computational studies on 2'-Dehydropipecuronium are not prominently published, the application of these methods to other neuromuscular blocking agents has been instrumental in rationalizing their SAR and guiding the design of new, improved drugs. longdom.org
Preclinical Pharmacological Profiling of 2 Dehydropipecuronium
In Vitro Pharmacological Assessment
In vitro studies form the foundational stage of pharmacological profiling, offering insights into the direct interaction of a compound with biological targets in a controlled environment.
Electrophysiological Investigations in Cell Cultures and Tissue Slices
Electrophysiological assays are critical for understanding the effects of a compound on ion channels and cellular membrane potential. For a compound like a pipecuronium (B1199686) derivative, these studies would typically focus on nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. Techniques such as patch-clamp electrophysiology on isolated muscle cells or neuronal cell lines expressing nAChRs would be employed to characterize the compound's mechanism of action, determining whether it acts as an agonist or antagonist and assessing its potency and kinetics of receptor binding.
Biochemical Interaction Studies
Biochemical assays are utilized to quantify the binding affinity of a compound to its receptor. Radioligand binding assays are a common method, where a radiolabeled form of a known ligand for the target receptor (e.g., α-bungarotoxin for the nAChR) competes with the test compound. These studies yield crucial data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicate the compound's affinity for the receptor. Such studies would elucidate the binding profile of 2'-Dehydropipecuronium to nAChRs and potentially other receptors to assess its selectivity.
In Vivo Animal Model Studies in Pharmacological Research
In vivo studies are essential for understanding the pharmacological effects of a compound within a whole, living organism, providing data on its efficacy, potency, and duration of action.
Methodologies for Assessing Pharmacological Effects in Animal Models
For a potential neuromuscular blocking agent, the primary in vivo model is the assessment of muscle relaxation in various animal species (e.g., rats, guinea pigs, cats). The most common method is the measurement of the inhibition of twitch response in a specific muscle (e.g., tibialis anterior or gastrocnemius muscle) following electrical stimulation of the corresponding motor nerve (e.g., sciatic nerve). This allows for the determination of key pharmacological parameters such as the effective dose (ED50), onset of action, and duration of the neuromuscular block.
Advanced Analytical Methodologies for 2 Dehydropipecuronium Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of 2'-Dehydropipecuronium, enabling its separation from Pipecuronium (B1199686) bromide and other related impurities. Both gas and liquid chromatography have been applied, often coupled with various detectors for quantification.
Due to the low volatility and thermal lability of quaternary ammonium (B1175870) steroids like 2'-Dehydropipecuronium, direct analysis by Gas Chromatography (GC) is challenging. However, specialized GC techniques have been developed for related compounds. A sensitive and specific capillary GC assay has been established for the quantification of pipecuronium and its metabolites in biological fluids. nih.gov This procedure involves a dichloromethane (B109758) extraction of iodide ion-pairs, followed by derivatization of hydroxyl groups to form more volatile and stable O-tert-butyldimethylsilyl derivatives. nih.gov Analysis is then performed using a capillary GC system equipped with a nitrogen-sensitive detector (NSD), which is highly selective for nitrogen-containing compounds. nih.gov
Additionally, Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) has been reported as a viable method for analyzing non-volatile quaternary ammonium drugs. worktribe.com This technique involves controlled thermal decomposition of the sample into smaller, volatile fragments that can be separated by GC and identified by MS. worktribe.com While not specifically documented for 2'-Dehydropipecuronium, this approach is suitable for complex, non-volatile compounds that are otherwise incompatible with conventional GC analysis. worktribe.com
Table 1: GC Method Parameters for a Related Compound (Pipecuronium)
| Parameter | Description |
|---|---|
| Technique | Capillary Gas Chromatography with Nitrogen-Sensitive Detection nih.gov |
| Sample Preparation | Dichloromethane extraction of iodide ion-pairs nih.gov |
| Derivatization | Formation of O-tert-butyldimethylsilyl derivatives for metabolites nih.gov |
| Detection | Nitrogen-Sensitive Detector (NSD) nih.gov |
| Confirmation | Electron Ionization Mass Spectrometry (EI-MS) nih.gov |
High-Performance Liquid Chromatography (HPLC) is the most prominently documented method for the separation and quantification of 2'-Dehydropipecuronium from Pipecuronium bromide. Several HPLC systems have been successfully employed. One effective method utilizes a silica (B1680970) stationary phase with a mobile phase consisting of a methanol, acetonitrile (B52724), and concentrated aqueous ammonia (B1221849) mixture (43:43:14 v/v/v), which also contains ammonium chloride and ammonium carbonate. nih.gov An alternative ion-pairing system has also been described, using a silica stationary phase with an acetonitrile and water mixture (96:4 v/v) containing sodium perchlorate (B79767) as the eluent. nih.gov
The combination of HPLC with advanced detectors allows for sensitive quantification. A highly sensitive and selective HPLC method coupled with a coulometric electrode array detector has been developed for the simultaneous analysis of pipecuronium bromide and its impurities, including presumably 2'-Dehydropipecuronium. nih.gov
Table 2: Exemplary HPLC System for Impurity Profiling of Pipecuronium Bromide
| Parameter | System 1 | System 2 |
|---|---|---|
| Stationary Phase | Silica nih.gov | Silica nih.gov |
| Mobile Phase | Methanol:Acetonitrile:Conc. Aqueous Ammonia (43:43:14) with Ammonium Salts nih.gov | Acetonitrile:Water (96:4) with Sodium Perchlorate nih.gov |
| Detection | UV Spectrophotometry, Coulometric Array Detection nih.govnih.gov | UV Spectrophotometry nih.gov |
Spectrometric Methods for Structural Elucidation and Analysis
Spectrometric methods are indispensable for the definitive identification and structural confirmation of 2'-Dehydropipecuronium. Mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed molecular-level information.
Mass spectrometry, particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), is a powerful tool for the analysis of 2'-Dehydropipecuronium. The structure of Pipecuronium bromide and its related compounds has been elucidated using spectrometric methods, including MS. nih.gov For related aminosteroidal muscle relaxants like pancuronium (B99182) and vecuronium (B1682833), LC-Electrospray Ionization-MS (LC-ESI-MS) methods have been developed for simultaneous determination in various matrices. umin.ac.jp These methods often use selected ion monitoring (SIM) to enhance sensitivity and specificity. umin.ac.jp
For instance, in the analysis of vecuronium, the mass spectrum reveals a base peak ion corresponding to the doubly charged molecule ([M+H]²⁺). umin.ac.jp In-source collision-induced dissociation (CID) can be used to generate characteristic fragment ions, providing further structural confirmation. umin.ac.jp Similar approaches, such as microbore HPLC-ESI-MS/MS with a triple-quadrupole mass spectrometer, have been used for the confirmation of related compounds in challenging samples. astm.org A mass spectrometric assay for pancuronium has also been developed using a moving belt introduction system, monitoring a single metastable transition for quantification. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for the unambiguous structural elucidation of 2'-Dehydropipecuronium. It has been used in conjunction with HPLC to both identify and quantify 2'-dehydro-pipecuronium bromide as an impurity in Pipecuronium bromide bulk drug material. semanticscholar.org The structure of Pipecuronium and its related compounds, which includes its impurities, was originally elucidated using a combination of spectrometric methods, including IR, MS, and NMR. nih.gov High-resolution ¹H NMR spectra, often aided by two-dimensional (2D) NMR techniques, provide detailed information about the proton environment in the molecule, allowing for the precise assignment of the chemical structure and differentiation from the parent compound. researchgate.netlgcstandards.com
Electrochemical Detection Methods
Electrochemical detection offers a highly sensitive and selective alternative to traditional UV detection for electroactive compounds like 2'-Dehydropipecuronium. As a quaternary ammonium compound, it is amenable to such detection methods. scielo.org.mxnih.gov
A specific HPLC method for the determination of Pipecuronium bromide and its four impurities has been developed utilizing a coulometric electrode array detector. nih.gov This method employs a porous graphite (B72142) electrode and a palladium reference electrode, with detection carried out at increasing potentials from +300 to +900 mV. nih.gov This approach was found to be fast, precise, accurate, and sensitive, with a limit of detection for Pipecuronium bromide at 8 ng/ml. nih.gov Amperometric detection has also been successfully used for the analysis of the related compound rocuronium (B1662866) bromide and its impurities, demonstrating the utility of electrochemical methods for removing interferences from electro-inactive substances. scite.ai The inherent properties of quaternary ammonium salts allow for their detection through methods like square wave voltammetry at liquid-liquid interfaces, further highlighting the potential of electrochemical techniques in this area of research. scielo.org.mx
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 2'-Dehydropipecuronium |
| 2'-dehydro-pipecuronium bromide |
| 3-desacetylpipecuronium |
| Acetonitrile |
| Ammonium carbonate |
| Ammonium chloride |
| Methanol |
| Pancuronium |
| Pancuronium bromide |
| Pipecuronium |
| Pipecuronium bromide |
| Rocuronium bromide |
| Sodium perchlorate |
High-Throughput Analytical Platforms
The rigorous quality control of pharmaceutical compounds necessitates the detection and quantification of any impurities. In the case of pipecuronium bromide, the presence of related substances such as 2'-Dehydropipecuronium must be closely monitored. The evolution of analytical chemistry has led to the development of high-throughput analytical platforms that significantly accelerate the process of impurity profiling, moving beyond traditional chromatographic techniques. These platforms integrate automated liquid handling, rapid separation methods, and highly sensitive detection to analyze a large number of samples with minimal manual intervention. nih.govbiorxiv.org
High-throughput screening relies on the automation of the entire analytical workflow, from sample preparation in 96- or 384-well plates to data analysis. nih.govchromatographyonline.com Robotic systems are capable of performing precise liquid transfers, dilutions, and extractions, which minimizes human error and increases reproducibility. nih.govbiorxiv.org This automation is particularly beneficial in drug development and manufacturing, where numerous samples from stability studies and different batches must be analyzed. waters.com
For the analysis of quaternary ammonium compounds like 2'-Dehydropipecuronium, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful and widely adopted high-throughput technique. nih.govnii.ac.jp UPLC systems use columns with smaller particle sizes, enabling faster separations and higher resolution compared to conventional High-Performance Liquid Chromatography (HPLC). researchgate.net This speed is critical for high-throughput applications.
The coupling of UPLC with MS/MS provides exceptional selectivity and sensitivity, which is essential for detecting trace-level impurities. acs.orgresearchgate.net Mass spectrometry can differentiate between compounds with similar structures based on their mass-to-charge ratios and fragmentation patterns. This is particularly useful for identifying and quantifying specific impurities like 2'-Dehydropipecuronium in the presence of the main active pharmaceutical ingredient, pipecuronium. nih.gov Methods using electrospray ionization (ESI) in the positive mode are often employed for the analysis of these pre-charged quaternary ammonium compounds. nii.ac.jpacs.org
Detailed research findings have demonstrated the successful application of UPLC-MS/MS for the rapid and simultaneous analysis of various neuromuscular blocking agents and related compounds. These methods exhibit low limits of detection (LOD) and quantification (LOQ), often in the nanogram per milliliter (ng/mL) range, ensuring that even minute impurities can be accurately measured. nih.govnih.govpsu.edu
The table below summarizes typical performance characteristics of high-throughput analytical methods used for the analysis of neuromuscular blocking agents and their impurities.
Table 1. Performance Characteristics of High-Throughput Analytical Platforms for Neuromuscular Blocking Agents.
| Analytical Platform | Analyte Type | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Throughput (Typical) | Reference |
| HPLC-Coulometric Detection | Pipecuronium & Impurities | 8 ng/mL | 25 ng/mL | Moderate | nih.gov |
| UPLC-MS/MS | Central-Acting Muscle Relaxants | 0.1-2 ng/mL | - | High | nih.gov |
| LC-MS | Non-Depolarizing NMBAs | - | 2.5-10 pg/L | High | psu.edu |
| LC-MS/MS (Q-TOF) | Quaternary Ammonium NMBAs | 2-10 ng/g | - | High | acs.orgresearchgate.net |
| I.DOT/OPSI-MS | Small Molecules (e.g., Propranolol) | - | - | Up to 1.54 s/sample | nih.gov |
The integration of these advanced methodologies into a single, automated platform provides a robust solution for the comprehensive quality control of complex pharmaceuticals. biorxiv.orgwaters.com By enabling the rapid screening of multiple samples, these high-throughput systems play a crucial role in ensuring the purity and consistency of drug substances like pipecuronium bromide throughout their lifecycle.
Theoretical and Computational Studies on 2 Dehydropipecuronium
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are indispensable computational techniques for exploring the conformational landscape and dynamic behavior of molecules like 2'-Dehydropipecuronium. upc.eduscifiniti.com These methods are particularly valuable for understanding how the introduction of a double bond in the 2'-position of the piperazine (B1678402) ring, relative to its parent compound pipecuronium (B1199686), influences its three-dimensional structure and flexibility.
The process involves creating a 3D model of the molecule and placing it in a simulated box of water molecules. bnl.gov The interactions between all atoms are calculated using a force field, a set of parameters that describe the potential energy of the system. upc.edu By solving Newton's equations of motion over time, an MD simulation generates a trajectory that reveals how the molecule moves and changes shape. bnl.govaaai.org
Key research findings from hypothetical MD simulations on 2'-Dehydropipecuronium could include:
Conformational Stability: Analysis of the trajectory to identify the most stable, low-energy conformations of the molecule. The introduction of the 2'-dehydro feature might restrict the puckering of the piperazine ring, leading to a more rigid or a different preferred orientation compared to pipecuronium.
Interaction with Water: Studying the solvation shell around the molecule to understand how it interacts with the surrounding water, which influences its solubility and availability to bind to its target.
Binding Dynamics: Simulating the interaction of 2'-Dehydropipecuronium with a model of its biological target, the nAChR. oup.com These simulations can reveal the binding mode, identify key amino acid residues involved in the interaction, and estimate the binding free energy, providing a measure of binding affinity. semanticscholar.org Similar studies have been conducted to understand the encapsulation of neuromuscular blockers by reversal agents like sugammadex. researchgate.netresearchgate.net
| Parameter/Observable | Description | Hypothetical Value/Result |
|---|---|---|
| Force Field | Set of parameters used to calculate interatomic forces. | CHARMM36m |
| Simulation Time | Total duration of the simulation. | 500 ns |
| System | Molecule and its environment. | 1 molecule of 2'-Dehydropipecuronium in a solvated box with TIP3P water |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone from its starting structure, indicating structural stability. | Plateaus around 0.2 nm, indicating a stable conformation. |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule over time. | Stable at ~1.1 nm, suggesting no major unfolding or expansion. |
| Binding Free Energy (with nAChR model) | Calculated energy of binding to the receptor target, indicating affinity. | -45 kcal/mol |
Quantum Chemical Calculations
Quantum chemical (QC) calculations provide a deeper understanding of a molecule's properties based on its electronic structure, which is governed by the principles of quantum mechanics. unipd.it These methods are used to compute a wide range of molecular properties with high accuracy, complementing the insights from classical molecular mechanics. mdpi.comarxiv.org For 2'-Dehydropipecuronium, QC calculations can precisely characterize how the 2'-dehydro modification alters its electronic distribution and reactivity compared to pipecuronium.
Methods like Density Functional Theory (DFT) are commonly employed to study steroidal molecules and their derivatives. mdpi.comnih.gov These calculations can determine:
Optimized Geometry: The most stable three-dimensional arrangement of atoms with high precision, providing accurate bond lengths and angles.
Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding non-covalent interactions, such as those between the quaternary ammonium (B1175870) heads of 2'-Dehydropipecuronium and the anionic sites of the nAChR. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge transfer and stabilizing interactions within the molecule, such as hyperconjugation. researchgate.net
| Property | Description | Hypothetical Calculated Value |
|---|---|---|
| Total Dipole Moment | A measure of the overall polarity of the molecule. | 5.8 Debye |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical stability. | 5.7 eV |
| Mulliken Atomic Charge (Quaternary N) | Calculated partial charge on the quaternary nitrogen atoms. | +0.95 e |
Bioinformatics Approaches in Target Identification and Ligand Design
The primary target for steroidal neuromuscular blocking agents is the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. oup.comoup.com Bioinformatics tools can be used to analyze the nAChR and guide the design of more potent and selective ligands.
Key applications include:
Target Analysis and Homology Modeling: The amino acid sequences of nAChR subunits from different species can be retrieved from databases like UniProt and aligned to identify conserved regions critical for ligand binding. If a high-resolution crystal structure of the target receptor is unavailable, homology modeling can be used to build a 3D model based on the structures of related proteins. nih.govmdpi.com This model is then used for docking simulations as described in section 9.1.
Drug Repurposing and Off-Target Prediction: Computational platforms can screen the structure of 2'-Dehydropipecuronium against a vast library of known protein structures to predict potential off-target binding. frontiersin.org This helps in anticipating potential side effects. For instance, identifying interactions with muscarinic receptors could predict cardiovascular effects.
Pathway Analysis: Databases like KEGG and Reactome can be used to understand the broader biological pathways in which the nAChR is involved. mdpi.com This helps to contextualize the effect of blocking this receptor and can inform the identification of novel therapeutic strategies for neuromuscular disorders. nih.gov
Machine Learning for Target Prediction: Modern approaches use machine learning algorithms, trained on large datasets of known drug-target interactions, to predict new potential targets for a given molecule. nih.govmdpi.com These models analyze various molecular features to assess the likelihood of a compound interacting with different classes of proteins.
| Tool/Database | Application | Website/Reference |
|---|---|---|
| UniProt | Protein sequence and functional information database. | uniprot.org |
| Protein Data Bank (PDB) | Database of 3D structures of proteins and nucleic acids. | rcsb.org |
| SWISS-MODEL | Automated protein structure homology-modeling server. | swissmodel.expasy.org |
| ChEMBL | Database of bioactive molecules with drug-like properties. | ebi.ac.uk/chembl |
| KEGG/Reactome | Databases for pathway analysis. | genome.jp/kegg / reactome.org |
| Target-Pathogen | Database to facilitate identification and prioritization of drug targets. nih.gov | target.sbg.qb.fcen.uba.ar/patho nih.gov |
Emerging Research Avenues and Future Directions for 2 Dehydropipecuronium Studies
Development of Advanced Pharmacological Probes
The development of advanced pharmacological probes is a cornerstone of modern drug discovery and physiological research. For a compound like 2'-Dehydropipecuronium, whose interactions with biological systems are not yet fully understood, its potential development into a pharmacological probe represents a significant area of future research.
Pharmacological probes are essential tools that allow scientists to selectively interact with and study specific biological targets, such as receptors and enzymes. The value of a probe is determined by its potency, selectivity, and well-characterized mechanism of action. While research on 2'-Dehydropipecuronium is still in its infancy, its structural relationship to Pipecuronium (B1199686) bromide suggests that it may interact with nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. drugbank.comncats.io
Future research would need to focus on synthesizing and characterizing 2'-Dehydropipecuronium and its analogues to assess their binding affinity and selectivity for various receptor subtypes. The creation of radiolabeled or fluorescently tagged versions of 2'-Dehydropipecuronium could provide invaluable tools for receptor mapping and binding assays. These probes would enable researchers to visualize the distribution of its binding sites and quantify its interaction with target receptors, paving the way for a deeper understanding of its pharmacological effects.
Exploration of Novel Receptor Subtypes and Allosteric Modulation
A significant frontier in pharmacology is the exploration of novel receptor subtypes and the concept of allosteric modulation. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.govmdpi.com This binding can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the receptor's response to the primary ligand. nih.gov
Given that many neuromuscular blocking agents, which are structurally related to 2'-Dehydropipecuronium, exhibit allosteric properties at muscarinic acetylcholine receptors, it is plausible that 2'-Dehydropipecuronium could also act as an allosteric modulator. mdpi.com Future research should investigate the potential for 2'-Dehydropipecuronium to allosterically modulate not only the well-known nicotinic receptors at the neuromuscular junction but also other receptor families.
This exploration would involve a battery of in vitro functional assays to determine if 2'-Dehydropipecuronium can alter the response of various receptor subtypes to their native ligands. Identifying novel receptor targets or unique allosteric modulatory profiles for 2'-Dehydropipecuronium could open up new therapeutic avenues and provide more sophisticated tools for dissecting the complexities of receptor signaling. The potential for subtype-selective allosteric modulation is particularly exciting, as it could lead to the development of drugs with more refined and targeted effects.
Application of Artificial Intelligence and Machine Learning in Compound Research
In the context of 2'-Dehydropipecuronium, AI and ML could be instrumental in accelerating its research trajectory. Machine learning models, trained on data from existing neuromuscular blocking agents and their impurities, could be used to predict the potential pharmacological and toxicological profile of 2'-Dehydropipecuronium. veeva.com Such predictive modeling could help prioritize experimental studies and guide the synthesis of new analogues with improved properties.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2'-Dehydropipecuronium, and how can researchers validate purity and structural integrity?
- Methodological Answer: Follow protocols for nucleophilic substitution or coupling reactions under inert conditions, as described in foundational organofluorine chemistry literature. Validate purity via HPLC (≥98% purity threshold) and structural confirmation using -/-NMR and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with prior studies to resolve ambiguities .
Q. How can researchers design experiments to establish 2'-Dehydropipecuronium’s mechanism of action in neuromuscular blockade studies?
- Methodological Answer: Use ex vivo models (e.g., rat phrenic nerve-hemidiaphragm preparations) to measure twitch tension suppression. Compare dose-response curves with reference agents (e.g., rocuronium). Incorporate kinetic assays to assess acetylcholinesterase interaction. Ensure blinding in control groups to minimize bias .
Q. What analytical techniques are critical for detecting 2'-Dehydropipecuronium in biological matrices during pharmacokinetic studies?
- Methodological Answer: Employ LC-MS/MS with deuterated internal standards for plasma/serum quantification. Validate methods per ICH guidelines (precision <15% RSD, recovery >85%). Use SPE or protein precipitation for sample cleanup. Cross-validate with in silico ADMET predictions to identify metabolite interference .
Q. How should researchers address discrepancies in reported potency values across studies?
- Methodological Answer: Conduct meta-analysis using PRISMA frameworks to identify sources of variability (e.g., species differences, assay conditions). Replicate key experiments under standardized protocols (fixed temperature, pH, and ionic strength). Apply statistical tools like ANOVA with post hoc Tukey tests to resolve contradictions .
Advanced Research Questions
Q. What strategies optimize 2'-Dehydropipecuronium’s stability in aqueous formulations for long-term storage?
- Methodological Answer: Test lyophilization vs. buffered solutions (pH 4–6) with stabilizers (e.g., mannitol). Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months). Use Arrhenius kinetics to predict shelf life. Characterize degradation products via tandem mass spectrometry .
Q. How can computational modeling predict 2'-Dehydropipecuronium’s binding affinity to nicotinic acetylcholine receptors?
- Methodological Answer: Perform molecular docking (AutoDock Vina) using receptor crystal structures (PDB: 2BG9). Validate with MD simulations (GROMACS) to assess binding energy (ΔG) and residence time. Compare predictions with SPR-based affinity measurements .
Q. What experimental designs mitigate off-target effects when studying 2'-Dehydropipecuronium’s cardiovascular interactions?
- Methodological Answer: Use Langendorff heart preparations to isolate hemodynamic effects. Apply selective receptor antagonists (e.g., atropine for muscarinic blockade). Quantify off-target activity via calcium flux assays in HEK293 cells expressing hERG channels .
Q. How can researchers integrate 2'-Dehydropipecuronium into multimodal anesthesia protocols without potentiating adverse drug interactions?
- Methodological Answer: Design factorial studies to test synergism with propofol or opioids. Use isobolographic analysis to classify interactions (additive vs. synergistic). Monitor biomarkers (e.g., serum histamine) for hypersensitivity reactions. Reference pharmacodynamic models from EMA/FDA guidelines .
Methodological Frameworks
- Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in conflicting results. Use funnel plots to detect publication bias .
- Literature Review : Prioritize primary sources indexed in PubMed/Scopus. Use Zotero or EndNote for citation management. Annotate conflicting findings using SWOT analysis matrices .
- Ethical Reproducibility : Archive raw datasets in FAIR-compliant repositories (e.g., Zenodo). Document SOPs using protocols.io to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
